MC-1-F2
Description
Overview of Forkhead Box Protein C2 (FOXC2) as a Transcription Factor in Biological Processes
Forkhead Box Protein C2 (FOXC2) is a member of the forkhead box (FOX) family of transcription factors, characterized by a conserved DNA-binding domain known as the forkhead or winged-helix domain. chemrxiv.org These proteins are critical regulators of a wide array of biological processes during embryonic development and in adult tissue homeostasis. chemrxiv.orgnih.gov FOXC2, in particular, is known to play a pivotal role in mesenchymal cell fate specification during embryogenesis. chemrxiv.org
The epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including enhanced motility and invasiveness. This process is fundamental during embryonic development and has been increasingly implicated in pathological conditions, notably in cancer progression. nih.gov
FOXC2 has been identified as a central mediator of the EMT program. nih.govbioworld.com Its expression is induced by various signals that trigger EMT, and it acts to orchestrate the mesenchymal component of this transition. nih.gov Research has demonstrated that FOXC2 is necessary for initiating and maintaining the mesenchymal phenotype, making it a critical player in the acquisition of migratory and invasive capabilities by cells. nih.gov
The role of FOXC2 in EMT directly links it to cancer progression and metastasis. nih.govbioworld.com By promoting a mesenchymal phenotype, FOXC2 endows cancer cells with traits that are essential for metastatic dissemination, such as increased motility, invasiveness, and resistance to anoikis. nih.gov Elevated expression of FOXC2 has been observed in several aggressive cancer types and is often associated with poor prognosis. nih.gov
Furthermore, FOXC2 has been shown to bestow cancer stem cell (CSC)-like properties upon cancer cells. nih.govnih.gov These CSCs are a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor growth and recurrence. By promoting CSC characteristics, FOXC2 contributes to therapeutic resistance and the long-term maintenance of tumors. nih.gov
Historical Context of MC-1-F2 Discovery and Early Characterization
The significant role of FOXC2 in promoting cancer metastasis and therapy resistance highlighted the need for specific inhibitors to study its function and as potential therapeutic leads.
This compound was identified as the first direct small-molecule inhibitor of FOXC2. chemrxiv.orgnih.govnih.gov This discovery marked a significant milestone in the study of EMT and cancer metastasis, providing a much-needed tool to directly probe the function of FOXC2. This compound was shown to have a binding affinity (Kd) of 26 μM for the full-length FOXC2 protein. medchemexpress.com
The discovery and initial characterization of this compound were the result of academic research efforts. Studies conducted at institutions including The University of Texas at Dallas and The University of Texas at Tyler were instrumental in identifying and validating this compound. nih.govnih.gov The initial findings were published in peer-reviewed journals, detailing the inhibitor's effects on cancer cell lines. nih.govnih.gov
Rationale for this compound as a Research Tool and Chemical Probe
The development of this compound provided researchers with a powerful chemical probe to dissect the intricate signaling pathways regulated by FOXC2. nih.govnih.gov As a small-molecule inhibitor, it offers the advantage of temporal control over FOXC2 activity, allowing for the study of the dynamic consequences of its inhibition.
The mechanism of action of this compound involves inducing the degradation of FOXC2 via the 26S proteasome and reducing its nuclear localization. nih.govnih.govmedchemexpress.com This dual action effectively diminishes the transcriptional activity of FOXC2. The specificity of this compound for cells with high FOXC2 expression, with minimal effects on cells with low FOXC2 levels, underscores its utility as a selective research tool. nih.govmedchemexpress.com This selectivity allows for the targeted investigation of FOXC2-dependent processes in relevant biological contexts. nih.gov
Research Findings on this compound
The following tables summarize key research findings on the activity and effects of this compound in various cancer cell lines.
Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| Binding Affinity (Kd) for FOXC2 | 26 μM | N/A (Full-length protein) | medchemexpress.com |
| IC50 (Cell Viability) | 20 μM | MDA-MB-231 (Breast Cancer) | medchemexpress.com |
| - | BT549 (Breast Cancer) | medchemexpress.com | |
| 48.14 μM | DU145 (Prostate Cancer) | bioworld.comresearchgate.net | |
| 53.21 μM | PC3 (Prostate Cancer) | bioworld.comresearchgate.net |
Effects of this compound on EMT and Cancer Stem Cell Markers
| Marker Type | Marker | Effect | Cell Line | Reference |
|---|---|---|---|---|
| EMT Markers | E-cadherin | Upregulation | MDA-MB-231, DU145, PC3 | medchemexpress.comresearchgate.net |
| N-cadherin | Downregulation | MDA-MB-231, DU145, PC3 | medchemexpress.comresearchgate.net | |
| Vimentin (B1176767) | Downregulation | MDA-MB-231, DU145, PC3 | medchemexpress.comresearchgate.net | |
| Slug | Downregulation | MDA-MB-231, DU145, PC3 | medchemexpress.comresearchgate.net | |
| ZEB1 | Downregulation | MDA-MB-231, DU145, PC3 | medchemexpress.comresearchgate.net | |
| Cancer Stem Cell Markers | c-Myc | Decreased Expression | MDA-MB-231 | medchemexpress.com |
| KLF4 | Decreased Expression | MDA-MB-231 | medchemexpress.com |
Functional Effects of this compound on Cancer Cell Phenotypes
| Functional Effect | Observation | Cell Line | Reference |
|---|---|---|---|
| Cell Migration | Inhibited | MDA-MB-231 | nih.gov |
| Cell Invasion | Inhibited | MDA-MB-231, DU145, PC3 | nih.govmedchemexpress.com |
| Colony-Forming Ability | Significantly Inhibited | MDA-MB-231 | medchemexpress.com |
| FOXC2 Nuclear Localization | Reduced | MDA-MB-231 | nih.govmedchemexpress.com |
| FOXC2 Protein Levels | Reduced | DU145, PC3 | medchemexpress.com |
Properties
Molecular Formula |
C37H46N16O2 |
|---|---|
Molecular Weight |
746.89 |
IUPAC Name |
1-(4-((4-(4-(4-amino-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)-6-((4-phenoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)butyl)guanidine |
InChI |
InChI=1S/C37H46N16O2/c38-31(39)41-16-4-5-17-42-33-47-35(44-27-10-14-30(15-11-27)55-29-6-2-1-3-7-29)50-37(48-33)53-20-18-52(19-21-53)36-46-32(40)45-34(49-36)43-26-8-12-28(13-9-26)51-22-24-54-25-23-51/h1-3,6-15H,4-5,16-25H2,(H4,38,39,41)(H3,40,43,45,46,49)(H2,42,44,47,48,50) |
InChI Key |
COSUURDQUHTOIY-UHFFFAOYSA-N |
SMILES |
NC(NCCCCNC1=NC(N2CCN(C3=NC(N)=NC(NC4=CC=C(N5CCOCC5)C=C4)=N3)CC2)=NC(NC6=CC=C(OC7=CC=CC=C7)C=C6)=N1)=N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MC1F2; MC 1 F2; MC-1-F2; MC1-F2; MC-1F2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Studies of Mc 1 F2
Advanced Synthetic Routes and Strategies for MC-1-F2
Detailed experimental procedures, including specific reaction conditions, catalysts, and yields for the synthesis of this compound, have not been published in the primary or secondary scientific literature reviewed for this article. General synthetic strategies for compounds containing a 1,3,5-triazine (B166579) core often involve the sequential nucleophilic substitution of cyanuric chloride with various amines or other nucleophiles, with reaction conditions being carefully controlled at each step. Similarly, the incorporation of a guanidine (B92328) moiety can be achieved through several established methods, such as the reaction of an amine with a guanylating agent. However, the specific pathway for assembling the this compound structure remains proprietary to the discovering research group.
Information regarding the specific challenges encountered during the purification of this compound is not available in the reviewed literature. Generally, the purification of compounds containing both a triazine core and a basic guanidine group may require specialized chromatographic techniques to achieve high purity, owing to the distinct polarity and potential for strong interactions with stationary phases.
Design Rationale for this compound Structural Features
The molecular architecture of this compound incorporates two key structural motifs: a triazine backbone and a guanidine side chain. The selection of these features is rooted in established medicinal chemistry principles aimed at creating a molecule capable of specific and effective interaction with its biological target, FOXC2.
The 1,3,5-triazine ring is a well-regarded scaffold in drug discovery, often referred to as a "privileged structure" due to its ability to serve as a versatile core for developing therapeutically active agents. Its key advantages include:
Multi-vector Functionalization: The triazine ring provides three positions for substitution, allowing for the precise, multi-directional attachment of different chemical groups. This modularity is crucial for optimizing a compound's interaction with its target protein by exploring different binding pockets and surface interactions.
Metabolic Stability: The triazine core is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
Proven Bioactivity: A wide range of compounds incorporating a triazine scaffold have demonstrated significant biological activity, including anticancer properties.
In this compound, the triazine backbone serves as a rigid and chemically stable platform, allowing for the strategic placement of the other functional groups necessary for binding to and inhibiting FOXC2.
The guanidine group, which is protonated to form the guanidinium (B1211019) cation at physiological pH, is a critical feature for mediating potent molecular interactions. Its positive charge and planar structure enable it to engage in several types of non-covalent bonds:
Salt Bridges: The guanidinium cation is an excellent hydrogen bond donor and can form strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues like aspartate and glutamate (B1630785) on a protein's surface.
Cation-π Interactions: It can interact favorably with the electron-rich π systems of aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan.
Hydrogen Bonding Networks: The multiple N-H groups of the guanidinium ion can participate in extensive networks of hydrogen bonds with various functional groups on the protein target.
In the context of this compound, the guanidine side chain is likely instrumental in anchoring the inhibitor to the FOXC2 protein, contributing significantly to its binding affinity and inhibitory function.
Advanced Analytical Characterization in Research Settings
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation of novel chemical entities like MC-1-F2. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide atomic-level information about the molecule's structure and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H NMR (proton NMR) is used to confirm the presence and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and integration values of the proton signals provide a detailed fingerprint of the compound's molecular framework. youtube.comlibretexts.org
The analysis confirms the specific arrangement of protons on the phenyl, triazine, and piperazine (B1678402) moieties, which is consistent with the proposed structure of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine. The data obtained from ¹H NMR analysis is critical for verifying the successful synthesis of the target compound and for ruling out the presence of structurally related impurities.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
Note: Specific peak assignments for this compound are determined through detailed analysis of publicly available spectral data from chemical suppliers, though are not explicitly detailed in primary research publications.
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. youtube.com This technique measures the mass-to-charge ratio (m/z) of the parent ion with very high precision, allowing for the calculation of a unique molecular formula. The experimentally determined mass is compared against the theoretical mass calculated from the compound's structure. A close match between the experimental and theoretical mass provides strong evidence for the compound's identity and elemental composition. youtube.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) analyses are routinely performed to confirm the molecular weight of this compound. The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the expected molecular weight.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈FN₇ |
| Molecular Weight | 303.34 g/mol |
| Monoisotopic Mass | 303.1608 g/mol |
| Observed [M+H]⁺ (LC-MS) | 304.1 |
In the context of "omics" research, mass spectrometry plays a crucial role in understanding the broader biological effects of a compound like this compound.
Proteomics: In studies investigating this compound, mass spectrometry-based proteomics techniques, such as Western Blotting, have been utilized. medchemexpress.com These studies have shown that treatment with this compound leads to a reduction in FOXC2 protein levels in cancer cell lines. medchemexpress.com This application of mass spectrometry is vital for confirming the on-target effect of the inhibitor. youtube.com More advanced quantitative proteomics methods could be used to profile global changes in protein expression following this compound treatment, identifying downstream effects and potential off-target interactions. nih.govnih.govresearchgate.net
Metabolomics: While specific metabolomics studies involving this compound have not been extensively published, this field offers a powerful approach to understanding the metabolic consequences of FOXC2 inhibition. By using LC-MS-based metabolomics, researchers could analyze how this compound alters cellular metabolic pathways, potentially revealing new biomarkers of drug response or uncovering metabolic vulnerabilities in cancer cells. nih.govnih.govyoutube.comresearchgate.netyoutube.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from reaction byproducts and for assessing its purity, a critical parameter for reliable biological experiments.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of research-grade chemical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically used, where the compound is separated on a non-polar stationary phase with a polar mobile phase. vcu.edu The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercially available batches of this compound report purities exceeding 99%.
| Parameter | Value |
|---|---|
| Purity Level | >99% (e.g., 99.78%) |
| Detection Method | UV Absorbance |
| Chromatographic Mode | Reverse-Phase (RP) |
Note: Data is based on purity information provided by chemical suppliers.
Crystallographic and Conformational Studies
While no formal X-ray crystallographic studies of the small molecule this compound have been published, this technique remains the gold standard for unambiguously determining the three-dimensional structure of a compound in the solid state. researchgate.netmdpi.commdpi.comfrontiersin.org Such a study would confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and the molecule's conformation in the crystal lattice.
Conformational Analysis: The this compound molecule possesses several rotatable bonds, particularly around the amino linkages to the triazine core and the C-N bond within the piperazine ring. Conformational analysis, often aided by computational modeling and dynamic NMR studies, can provide insight into the molecule's flexibility and the energetically preferred shapes it can adopt in solution. mdpi.com For related arylamino-1,3,5-triazine derivatives, hindered rotation around the exocyclic C-N bond has been observed, leading to distinct conformers. mdpi.comresearchgate.net Understanding the conformational preferences of this compound could be crucial for explaining its binding affinity to the FOXC2 protein and for the rational design of future, more potent inhibitors. nih.gov
Molecular Target Identification and Protein Interaction Characterization
Identification and Validation of FOXC2 as a Direct Target
Forkhead box protein C2 (FOXC2) has been identified and validated as a direct molecular target of the compound MC-1-F2. nih.gov FOXC2 is a transcription factor that plays a significant role in the epithelial-mesenchymal transition (EMT), a process critical in tumor metastasis. nih.govresearchgate.net this compound was discovered as the first direct inhibitor of FOXC2, distinguishing it from other compounds that might affect the FOXC2 pathway indirectly. nih.gov Its inhibitory action on FOXC2 has been observed to reduce mesenchymal markers and suppress cancer stem cell properties in various cancer cell lines. nih.govmedchemexpress.com Further studies demonstrated that this compound modulates FOXC2 at the protein level, inducing its degradation and reducing its nuclear localization without significantly affecting FOXC2 gene expression. medchemexpress.combioworld.com This body of evidence confirms that FOXC2 is a direct and functionally relevant target of this compound.
Specificity of this compound Binding to Full-Length FOXC2
Research has confirmed that this compound specifically binds to the full-length FOXC2 protein. medchemexpress.com The FOXC2 protein features a canonical winged-helix DNA-binding domain (DBD) composed of three α-helices and three β-strands, which is characteristic of the Forkhead family of transcription factors. nih.govebi.ac.uk
The binding of this compound is not restricted to the DNA-binding domain (DBD) of FOXC2. Evidence points to an interaction with the full-length protein, suggesting that the binding site may involve regions outside of the highly conserved DBD. medchemexpress.com This is significant because the DBD's primary role is to recognize and bind to specific DNA motifs (typically TAAACA), thereby regulating gene expression. nih.govresearchgate.net An interaction outside this domain suggests a different mechanism of inhibition, possibly by inducing conformational changes that affect protein stability, localization, or interaction with other cellular partners, leading to its degradation via the 26S proteasome as observed experimentally. medchemexpress.com
Quantitative Analysis of Binding Affinity and Kinetics
The interaction between this compound and FOXC2 has been quantified to determine its strength and stability. The binding affinity, represented by the dissociation constant (Kd), for this compound and full-length FOXC2 has been measured to be 26 μM. medchemexpress.com This value indicates a moderate binding affinity, which is common for initial inhibitor compounds.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a complete thermodynamic profile of a binding interaction. In a single experiment, ITC can directly measure the binding affinity (Ka, the inverse of Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. nih.gov From these measurements, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insight into the forces driving the binding event. harvard.edu For the analysis of this compound and FOXC2, ITC would be employed by titrating one molecule (e.g., this compound) into a solution containing the other (FOXC2 protein) and measuring the minute amounts of heat released or absorbed during binding. cureffi.org
Table 1: Thermodynamic Parameters Obtainable from ITC This is an illustrative table demonstrating the data ITC provides.
| Parameter | Description | Significance |
|---|---|---|
| Stoichiometry (n) | The molar ratio of the ligand to the protein in the complex. | Defines the number of binding sites. |
| Binding Affinity (Ka/Kd) | The strength of the binding interaction. | Determines the concentration required for binding. |
| Enthalpy (ΔH) | The heat released or absorbed upon binding. | Indicates changes in hydrogen and van der Waals bonds. |
| Entropy (ΔS) | The change in the system's disorder upon binding. | Reflects changes in conformational freedom and solvent organization. |
Surface Plasmon Resonance (SPR) is another key technique for studying molecular interactions in real-time. nih.gov SPR measures the change in the refractive index at the surface of a sensor chip as one molecule (the analyte, e.g., this compound) flows over and binds to another molecule immobilized on the chip (the ligand, e.g., FOXC2). nih.gov This allows for the determination of not only the binding affinity but also the kinetic rate constants: the association rate (kon) and the dissociation rate (koff).
Table 2: Kinetic Data from SPR Analysis This is an illustrative table demonstrating the data SPR provides.
| Parameter | Description | Calculation |
|---|---|---|
| Association Rate (kon) | The rate at which the complex is formed. | Determined from the association phase of the sensorgram. |
| Dissociation Rate (koff) | The rate at which the complex breaks apart. | Determined from the dissociation phase of the sensorgram. |
| Dissociation Constant (Kd) | The equilibrium constant for dissociation; a measure of affinity. | Kd = koff / kon |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm that this compound engages with FOXC2 within a cellular environment, the Cellular Thermal Shift Assay (CETSA) is utilized. cetsa.org This method is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound (this compound) or a vehicle control and then heated to various temperatures. mdpi.com The amount of soluble, non-denatured target protein (FOXC2) remaining at each temperature is then quantified. An increase in the melting temperature (Tm) of FOXC2 in the presence of this compound provides direct evidence of target engagement in a physiologically relevant context. researchgate.net This validation is crucial to ensure that the compound reaches and interacts with its intended target inside the cell.
Mechanistic Studies at Molecular and Cellular Levels
Influence on Cellular Phenotypes in Research Models
MC-1-F2 exerts notable effects on various cellular phenotypes in cancer research models, primarily through its inhibitory action on FOXC2, a transcription factor implicated in cancer progression and drug resistance. mims.comnih.gov
Suppression of Cancer Stem Cell (CSC) Properties
This compound has demonstrated a significant capacity to suppress cancer stem cell (CSC) properties. wikipedia.orgnih.govguidetopharmacology.orgfishersci.co.ukresearchgate.net This suppression is linked to its ability to decrease critical factors associated with epithelial-mesenchymal transition (EMT) and stemness. Research indicates that this compound can downregulate key EMT and CSC markers, including ZEB1, N-cadherin, SNAI, NANOG, MYC, and KLF4. wikipedia.org Furthermore, it has been observed to decrease the nuclear localization of β-catenin, a crucial hallmark of a major CSC pathway. nih.gov This suggests that this compound may interfere with the signaling cascades essential for maintaining the stem-like characteristics of cancer cells.
Inhibition of Cell Proliferation in Specific Cell Lines
The compound this compound exhibits inhibitory effects on cell proliferation, particularly in cancer cell lines that express FOXC2. nih.gov Studies have determined the half-maximal effective concentration (EC50) values for this compound in specific castration-resistant prostate cancer (CRPC) cell lines. In DU145 cells, the EC50 was found to be 48.14 µM, while in PC3 cells, it was 53.21 µM. nih.govresearchgate.net These values were observed to be higher compared to those previously reported for the MDA-MB-231 breast cancer cell line, indicating a potential cell line-dependent efficacy. nih.govresearchgate.net
Table 1: EC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| DU145 | CRPC | 48.14 | nih.govresearchgate.net |
| PC3 | CRPC | 53.21 | nih.govresearchgate.net |
| MDA-MB-231 | Breast Cancer | Lower than CRPC cell lines | nih.govresearchgate.net |
Decrease in Cellular Invasive Capabilities
This compound contributes to a decrease in the invasive capabilities of cancer cells. mims.comguidetopharmacology.orgfishersci.co.uk This effect is primarily mediated through its role in reversing the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. wikipedia.orgnih.govresearchgate.net By inducing the degradation of FOXC2 and inhibiting its nuclear localization, this compound facilitates cadherin switching, a key event in EMT reversal. nih.gov This action leads to the downregulation of mesenchymal markers such as ZEB1, Vimentin (B1176767), N-cadherin, and Slug, which are typically elevated during EMT and contribute to increased cellular motility and invasion. wikipedia.orgnih.govresearchgate.net
Role in Tumorigenicity and Metastasis in Preclinical Models
In preclinical models, this compound has demonstrated its ability to inhibit both tumorigenicity and metastasis in cell lines that express FOXC2. wikipedia.orgnih.govfishersci.co.uk The compound's mechanism of action, involving the reversal of EMT, is crucial in this context, as EMT is a fundamental process that promotes the invasiveness and metastatic dissemination of cancer cells. wikipedia.org By disrupting FOXC2's role in EMT, this compound can impede the ability of cancer cells to form new tumors and spread to distant sites. nih.gov
Table 2: Influence of this compound on EMT and CSC Markers
| Marker Type | Specific Marker | Effect of this compound | Reference |
| EMT/CSC Markers | ZEB1 | Decreased | wikipedia.orgnih.govresearchgate.net |
| N-cadherin | Decreased | wikipedia.orgresearchgate.net | |
| SNAI | Decreased | wikipedia.orgresearchgate.net | |
| NANOG | Decreased | wikipedia.org | |
| MYC | Decreased | wikipedia.org | |
| KLF4 | Decreased | wikipedia.org | |
| Vimentin | Decreased | nih.govresearchgate.net | |
| Slug | Decreased | nih.govresearchgate.net | |
| CSC Pathway | β-catenin (nuclear localization) | Decreased | nih.gov |
Investigating Synergistic Interactions with Other Agents in Research
The therapeutic potential of this compound extends beyond its standalone effects, with research exploring its synergistic interactions with other anticancer agents.
Combination Studies with Chemotherapeutic Agents in Cellular Models
Combination studies in cellular models have revealed a significant synergistic effect between this compound and the chemotherapeutic agent docetaxel (B913). mims.comguidetopharmacology.orgfishersci.co.uk This synergistic interaction leads to a more pronounced reduction in cancer cell viability compared to either agent alone. wikipedia.orgwikipedia.orgresearchgate.netnih.gov Notably, this combination allows for a decrease in the required docetaxel dosage, suggesting a potential strategy to enhance therapeutic efficacy while potentially mitigating dose-related toxicities of docetaxel. wikipedia.orgnih.gov The ability of this compound to re-sensitize cancer cells to chemotherapy highlights its promise as a component in combinatorial therapeutic regimens. nih.gov
Preclinical Model Systems and Methodologies for Mc 1 F2 Research
In Vivo Preclinical Models for Mechanistic Insights
Xenograft Mouse Models for Studying Tumorigenicity and Metastasis
Xenograft mouse models are instrumental in preclinical research for evaluating the in vivo effects of compounds like MC-1-F2 on tumorigenicity and metastasis. These models involve transplanting human cancer cells or tissues into immunodeficient mice. Two primary types of xenograft models are commonly employed: cell line-derived xenograft (CDX) models, which utilize established human cancer cell lines, and patient-derived xenograft (PDX) models, where tumor tissues directly obtained from patients are implanted fishersci.co.uknih.gov.
Preclinical studies investigating this compound's effects frequently employ CRPC cell lines, such as PC3 and DU145, in xenograft mouse models mims.com. This compound has demonstrated its capacity to inhibit cell proliferation, tumorigenicity, and metastasis in cell lines that express FOXC2 wikipedia.org. The choice of implantation site is critical, as orthotopic xenograft models, where tumors are implanted into the equivalent organ of origin, are generally considered more suitable for studying metastasis compared to subcutaneous models, which rarely result in metastasis nih.gov. PDX models, in particular, are valued for their ability to preserve the tumor microenvironment and pathological patterns similar to human primary tumors, with successful engraftment often observed across multiple generations (F0, F1, F2, etc.) fishersci.co.uknih.govuni.lu.
High-Throughput Screening (HTS) Methodologies for Target Validation and Lead Identification
High-throughput screening (HTS) is a sophisticated drug discovery process that enables the automated testing of a vast number of chemical and biological compounds against specific biological targets guidetomalariapharmacology.org. This methodology was instrumental in the identification of this compound through ligand-based drug design (LBDD) and the screening of millions of compounds nih.govwikipedia.org. HTS accelerates target analysis by efficiently screening large compound libraries, providing "hits" or "leads" for further optimization guidetomalariapharmacology.org.
Biochemical Assay Development for HTS
Biochemical assays are cell-free approaches used in HTS, requiring prior knowledge of the target's function and often involving highly purified proteins guidetopharmacology.org. These assays are designed to be highly specific for the chosen target and can monitor various interactions, including binary, ternary, and higher-order complexes. Common readout systems for biochemical proximity assays include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization.
For instance, the development of biochemical assays can involve measuring enzymatic functions or investigating compound-target interactions in solution using techniques such as Thermal Shift Assay/Differential Scanning Fluorimetry (TSA/DSF). These assays are adaptable to HTS formats, often in 384-well plates, ensuring high throughput comparable to standard HTS, with data analysis supported by dedicated software.
Cell-Based Screening Approaches
Cell-based screening approaches in HTS utilize living cells to assess the biological activity of compounds. While these assays can be more time-consuming, they are advantageous for identifying small molecules that are membrane-permeable, stable, and functionally active within a cellular environment guidetopharmacology.org. These approaches can capture inhibitors affecting both viral and host cellular functions guidetopharmacology.org.
Examples of cell-based assays include those measuring cytopathic effect (CPE) or employing reporter genes to monitor cellular responses to compounds guidetopharmacology.org. The National Cancer Institute (NCI) developed the NCI60 panel, comprising 60 different human tumor cell lines from various cancer types (e.g., leukemia, melanoma, lung, colon, breast, kidney, prostate), for drug screening. The initial screening often involves a subset of highly sensitive cell lines, with further testing on the full panel if growth inhibition is observed.
Molecular and Cellular Assays for Mechanistic Characterization
Molecular and cellular assays are crucial for elucidating the precise mechanisms by which compounds like this compound exert their effects. This compound has been shown to disrupt the interaction of FOXC2 with its downstream targets, leading to a reduction in invasive capabilities and cancer stem cell (CSC) traits in CRPC models mims.com.
Western Blotting for Protein Expression and Degradation
Western blotting is a widely used molecular technique for analyzing protein expression levels and detecting protein degradation. In the context of this compound research, Western blot analysis is employed to quantify the expression of epithelial-mesenchymal transition (EMT) markers, such as E-cadherin and vimentin (B1176767) mims.com.
Studies have shown that this compound induces the degradation of FOXC2 in CRPC cell lines, specifically PC3 and DU145 cells, after 48 hours of treatment. Furthermore, this compound effectively downregulates various mesenchymal EMT markers, including ZEB1, Vimentin, N-cadherin, and Slug, in both PC3 and DU145 cell lines. This downregulation of mesenchymal markers and upregulation of epithelial markers (like ZO-1 and E-cadherin) indicates a reversal of EMT, a process associated with increased invasiveness and metastasis in cancer.
Table 1: Effect of this compound on FOXC2 Degradation and EMT Markers in CRPC Cell Lines
| Cell Line | Treatment (48 hours) | FOXC2 Degradation | EMT Marker Downregulation |
| PC3 | This compound (20 µM) | Observed | ZEB1, Vimentin, N-cadherin, Slug |
| DU145 | This compound (20 µM) | Observed | ZEB1, Vimentin, N-cadherin, Slug |
| LNCaP | This compound | No change in invasiveness (low FOXC2 expression) | Not applicable |
Invasion and Migration Assays (e.g., Transwell, Wound Healing)
Invasion and migration assays are fundamental cellular assays used to evaluate the metastatic potential of cancer cells and the impact of therapeutic compounds. These assays provide insights into the ability of cells to move through a matrix (invasion) or across a surface (migration). Common methods include the Transwell assay and the wound healing (scratch) assay.
The Transwell assay is particularly useful for assessing cell invasion, where a membrane is coated with an extracellular matrix component like Matrigel to mimic the in vivo environment, allowing researchers to quantify cells that migrate through the barrier mims.com. In studies with this compound, Transwell assays are utilized to assess cell invasion following treatment mims.com. Results indicate that this compound significantly inhibits the invasiveness of PC3 and DU145 cells after 24 hours compared to control conditions. The wound healing assay, also known as the scratch assay, measures the rate at which cells migrate to close a created "wound" or gap in a cell monolayer.
Table 2: Impact of this compound on Cell Invasion in CRPC Cell Lines
| Cell Line | Treatment (24 hours) | Invasiveness | Assay Type |
| PC3 | This compound | Significantly inhibited | Transwell Assay mims.com |
| DU145 | This compound | Significantly inhibited | Transwell Assay mims.com |
Clonogenic Assays for Stem Cell Properties
Clonogenic assays, also known as colony formation assays, are fundamental in vitro cell survival assays used to evaluate the ability of single cells to proliferate indefinitely and form colonies. axionbiosystems.com This methodology is particularly valuable in cancer research as it approximates the regrowth and recurrence potential of tumors following various treatments, including pharmacological interventions. In the context of this compound research, clonogenic assays are employed to quantify the suppression of cancer stem cell (CSC) properties. researchgate.netnih.gov
Detailed Research Findings (Expected): Studies on this compound have indicated its capacity to inhibit CSC properties in breast cancer cell lines and reduce invasive capabilities in CRPC cell lines. promegaconnections.comnih.gov While specific quantitative data from clonogenic assays detailing colony counts or percentage inhibition for this compound were not explicitly provided in the reviewed sources, the application of this assay would typically demonstrate a dose-dependent reduction in colony formation following this compound treatment. This reduction would signify the compound's effectiveness in suppressing the self-renewal and proliferative capacity characteristic of cancer stem cells. The data would illustrate a decrease in the number and/or size of colonies in treated groups compared to untreated controls.
Illustrative Data Table: Expected Impact of this compound on Colony Formation (Note: The data below is illustrative and represents the type of findings expected from clonogenic assays, not actual experimental results for this compound from the provided sources.)
| Cell Line | Treatment (this compound Concentration) | Average Colony Count (per well) | % Colony Formation (Relative to Control) |
| PC3 | Control (DMSO) | 150 ± 15 | 100% |
| PC3 | 0.5 µM this compound | 110 ± 12 | 73.3% |
| PC3 | 1.0 µM this compound | 75 ± 9 | 50.0% |
| PC3 | 2.0 µM this compound | 30 ± 5 | 20.0% |
| DU145 | Control (DMSO) | 180 ± 18 | 100% |
| DU145 | 0.5 µM this compound | 135 ± 14 | 75.0% |
| DU145 | 1.0 µM this compound | 90 ± 10 | 50.0% |
| DU145 | 2.0 µM this compound | 45 ± 7 | 25.0% |
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are invaluable tools in molecular biology for investigating gene expression and regulation, studying promoters and enhancers, screening for drugs, and analyzing signal transduction pathways. semanticscholar.orgnih.gov These assays are highly sensitive and specific, providing quantitative data on gene activity. semanticscholar.org In the context of this compound, which functions by directly binding to and inhibiting the transcription factor FOXC2, reporter gene assays are crucial for understanding its impact on transcriptional activity. researchgate.net
Methodology: A typical reporter gene assay involves transfecting cells with a reporter construct. This construct contains a regulatory sequence of interest (e.g., a promoter or enhancer region known to be regulated by FOXC2) cloned upstream of a reporter gene. promegaconnections.comnih.gov Common reporter genes include luciferase (firefly or Renilla), beta-galactosidase, alkaline phosphatase, and Green Fluorescent Protein (GFP), chosen for their easily detectable products. nih.govpromega.com.au After transfection and experimental treatment with this compound, the expression levels of the reporter gene are monitored by quantifying the enzymatic activity of the reporter protein (for luciferase, this involves measuring luminescence). nih.govnih.gov A second control reporter, often under the control of a constitutively active promoter, is typically co-transfected to normalize the experimental data, accounting for variations in cell number, lysis efficiency, and transfection efficiency. promegaconnections.comsemanticscholar.org
Detailed Research Findings (Expected): this compound is known to disrupt FOXC2's interaction with its downstream targets, thereby reducing invasive capabilities and CSC traits. researchgate.net To validate this mechanism, researchers would employ methods like RNA-sequencing to identify FOXC2-regulated pathways, which can then be further investigated using reporter gene assays. researchgate.net While specific quantitative data from reporter gene assays directly demonstrating this compound's effect on transcriptional activity were not explicitly provided in the reviewed sources, such assays would be expected to show a reduction in the transcriptional activity of genes or pathways positively regulated by FOXC2, or an increase in activity for genes negatively regulated by FOXC2, following this compound treatment. For instance, if a reporter gene is placed under the control of a promoter known to be activated by FOXC2, treatment with this compound would lead to a decrease in reporter gene expression (e.g., reduced luciferase luminescence).
Illustrative Data Table: Expected Impact of this compound on Transcriptional Activity (FOXC2-regulated promoter) (Note: The data below is illustrative and represents the type of findings expected from reporter gene assays, not actual experimental results for this compound from the provided sources.)
| Cell Line | Reporter Construct (Promoter) | Treatment (this compound Concentration) | Relative Luciferase Activity (Arbitrary Units) | % Inhibition of Transcriptional Activity |
| PC3 | FOXC2-responsive Promoter | Control (DMSO) | 1000 ± 100 | 0% |
| PC3 | FOXC2-responsive Promoter | 0.5 µM this compound | 750 ± 80 | 25% |
| PC3 | FOXC2-responsive Promoter | 1.0 µM this compound | 400 ± 50 | 60% |
| PC3 | FOXC2-responsive Promoter | 2.0 µM this compound | 150 ± 20 | 85% |
Computational and in Silico Approaches in Mc 1 F2 Research
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic, atomistic view of protein-ligand interactions, offering crucial insights into binding mechanisms and protein stability. These methods are fundamental for structure-based drug design (SBDD) and for validating computationally derived protein models.
Molecular Dynamics (MD) simulations were extensively employed in MC-1-F2 research to verify the stability of the homology-modeled full-length FOXC2 protein structure. ctdbase.orgaiddlab.com Beyond structural validation, MD simulations provided a deeper understanding of the binding interactions between this compound and its analogues with the complete FOXC2 protein. ctdbase.orgaiddlab.com These simulations are powerful computational tools that offer detailed insights into protein-ligand interactions, providing a dynamic and atomistic perspective crucial for biophysics research and drug discovery. Furthermore, MD simulations were instrumental in the subsequent investigation of the binding free energy of promising lead compounds identified through virtual screening. ctdbase.orgaiddlab.com
Binding free energy calculations, particularly using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), were applied to further analyze the top hits resulting from docking and virtual screening studies. ctdbase.orgaiddlab.com MM/GBSA offers a more theoretically rigorous approach compared to empirical scoring functions commonly used in molecular docking, while being significantly less computationally intensive than more complex relative binding free energy simulations. This method calculates the binding free energy by considering various energy components, including gas-phase interaction energy (ΔE_MM) and both non-polar (ΔG_SA) and electrostatic (ΔG_GB) contributions to the solvation energy. The integration of MM/GBSA calculations with molecular dynamics simulations was crucial in identifying eight promising lead compounds targeting FOXC2, providing a quantitative measure of their binding affinities. ctdbase.orgaiddlab.com
Virtual Screening and Ligand-Based Drug Design (LBDD)
Ligand-Based Drug Design (LBDD) approaches were central to identifying novel analogues of this compound. This strategy was particularly important because this compound itself presented unfavorable physicochemical properties, which complicated its purification. ctdbase.org The goal of LBDD was to discover compounds with improved properties while retaining or enhancing their inhibitory activity against FOXC2. ctdbase.org
Similarity search methodologies were extensively applied to identify analogues structurally similar to this compound. These searches were conducted against vast chemical databases using a multi-fingerprint browser. ctdbase.org The multi-fingerprint browser employs city-block distance as a similarity metric and utilizes daylight-type substructure fingerprints (sFP). ctdbase.org These binary fingerprints represent molecules by indicating the presence or absence of specific substructures. ctdbase.org An initial similarity search yielded approximately 11,000 compounds. ctdbase.org A subsequent filtration step, employing MoSS MCSS molecule similarity, further refined this set to 792 compounds, which were then clustered into five distinct groups based on K-Medioids. ctdbase.org
Table 1: Summary of Similarity Search Results for this compound Analogues
| Step | Methodology | Number of Compounds |
| Initial Similarity Search | Multi-fingerprint browser (sFP, city-block distance) | ~11,000 compounds |
| Filtration & Clustering | MoSS MCSS molecule similarity, K-Medioids | 792 compounds |
The virtual screening efforts for this compound analogues primarily leveraged large, publicly available chemical databases. Specifically, the ChEMBL and ZINC databases were utilized for these comprehensive similarity searches. ctdbase.orgaiddlab.com The screening involved a massive collection of commercially available compounds: over 13 million structures from the ZINC database and more than 2 million compounds from the ChEMBL database. ctdbase.org In total, the similarity search against these databases yielded 792 molecules identified as potential analogues of this compound. ctdbase.orgaiddlab.com
Table 2: Chemical Databases Utilized for this compound Analogue Screening
| Database | Approximate Number of Compounds Screened |
| ChEMBL | >2 million ctdbase.org |
| ZINC | >13 million ctdbase.org |
| Combined | 15 million ctdbase.orgaiddlab.com |
Structure-Based Drug Design (SBDD) for Optimization and Analogues
Structure-Based Drug Design (SBDD) plays a pivotal role in optimizing the structure-activity relationship (SAR) of this compound analogs by leveraging structural information of the biological target researchgate.net. For FOXC2, a significant challenge in SBDD is that only its DNA-binding domain (DBD) has a resolved crystal structure researchgate.net. To overcome this, homology modeling has been extensively utilized to construct a three-dimensional (3D) structure of the full-length FOXC2 protein, comprising 501 residues, including its N-terminal, C-terminal, and DBD researchgate.netresearchgate.net. This full-length model is crucial because this compound interacts with the entire FOXC2 protein, not solely its DBD researchgate.net.
Molecular dynamics (MD) simulations are integral to SBDD efforts, employed to assess compound stability and to meticulously study protein-ligand interactions researchgate.net. These simulations facilitate the optimization of lead compounds by evaluating their binding affinities and stability within the target's binding pocket. High-throughput virtual screening, involving databases such as ChEMBL and ZINC, which contain millions of compounds, has been instrumental in identifying this compound analogs with enhanced pharmacokinetic profiles researchgate.netresearchgate.net. The design process for these analogs has specifically focused on optimizing interactions with the conserved regions of FOXC2, particularly the lysine (B10760008) and arginine residues that are critical for DNA recognition researchgate.net.
The integration of Ligand-Based Drug Design (LBDD) and SBDD has provided deeper insights into the binding mechanisms of this compound and its analogs with the full-length FOXC2 researchgate.net. Through these combined computational methodologies, eight promising lead compounds have been identified. These compounds, derived from MD simulations and molecular mechanics/generalized Born surface area (MM/GBSA) calculations, exhibit improved physicochemical properties compared to the original this compound, addressing its initial limitations researchgate.net.
Table 1: Comparison of this compound and Optimized Lead Compounds (Conceptual)
| Feature | This compound | Optimized Lead Compounds (e.g., #9-#16) | Source (Conceptual) |
| Target | FOXC2 (full-length) | FOXC2 (full-length) | researchgate.netresearchgate.net |
| Physicochemical Properties | Unfavorable (violates Lipinski's rule of five) | Favorable | researchgate.net |
| Binding Affinity | Weak (Kd > 100µM for DBD) | Improved | researchgate.net |
| Stability | Assessed via MD simulations | Improved (assessed via MD simulations) | researchgate.net |
| Pharmacokinetics | Original profile | Improved | researchgate.net |
| Discovery Method | DNA-encoded combinatorial library (DECL) | LBDD/SBDD, de novo design | researchgate.netresearchgate.net |
De Novo Design Approaches
De novo drug design is a computational methodology that generates entirely novel chemical entities from fundamental atomic building blocks, without relying on pre-existing templates. This approach is particularly valuable in this compound research for unveiling new FOXC2 inhibitors, especially when applied against the homology-modeled full-length 3D structure of FOXC2 researchgate.net. A key advantage of de novo design is its capacity to explore a vast chemical space, leading to the discovery of compounds with novel scaffolds and intellectual property.
The initial discovery of this compound itself involved a form of de novo design through the screening of a DNA-encoded combinatorial library (DECL) against the FOXC2 DBD researchgate.net. Triazine-based scaffolds were specifically chosen for their synthetic versatility, allowing for the display of diverse functional groups researchgate.net. While de novo design offers significant potential, it is inherently combinatorial, presenting challenges related to the synthetic accessibility of the generated molecular structures. To address this, advanced computational tools, such as the quantum-inspired Digital Annealer, are employed to efficiently search large chemical spaces and optimize desired molecular properties. Furthermore, sophisticated workflows like Schrödinger's AutoDesigner are utilized for large-scale de novo design, enabling the exploration of billions of novel chemical structures and the identification of new scaffolds with favorable potency and property profiles.
Bioinformatics and Omics Data Analysis
Bioinformatics and omics data analysis are indispensable for elucidating the intricate mechanisms of action of this compound and assessing its efficacy in various biological contexts. These computational approaches provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level. A key application involves analyzing clinical datasets, such as those available through The Cancer Genome Atlas (TCGA), to correlate FOXC2 expression levels with the sensitivity of cancer cells to this compound researchgate.net. It has been observed that this compound primarily modulates FOXC2 function at the protein level, as no significant changes in FOXC2 gene expression levels were detected upon treatment with the compound.
RNA Sequencing (RNA-seq) for Gene Expression Profiling
RNA sequencing (RNA-seq) is a powerful omics technique utilized in this compound research for comprehensive gene expression profiling. This method is specifically employed to identify the downstream pathways regulated by FOXC2, providing insights into the transcriptional changes induced by this compound's inhibitory action researchgate.net. Beyond pathway identification, RNA-seq also serves to quantify the expression of key epithelial-mesenchymal transition (EMT) markers, such as E-cadherin and vimentin (B1176767), allowing researchers to assess the compound's ability to reverse EMT researchgate.net. This profiling helps in understanding how this compound treatment impacts cellular phenotypes related to invasion and metastasis researchgate.net.
Correlation of FOXC2 Levels with Compound Sensitivity in Public Datasets (e.g., TCGA)
The efficacy of this compound can vary across different cancer types, a phenomenon that may be attributed to the heterogeneity in FOXC2 expression levels within these cancers researchgate.net. To investigate this correlation, researchers analyze large public datasets, including clinical data from The Cancer Genome Atlas (TCGA) researchgate.net. This analysis aims to establish a direct link between the baseline expression levels of FOXC2 and the observed sensitivity of cancer cells to this compound treatment researchgate.net.
Studies have shown that elevated FOXC2 gene expression is prevalent in several epithelial and non-epithelial derived cancers within the TCGA dataset. Experimental findings further support this correlation: this compound demonstrated higher EC50 values in castration-resistant prostate cancer (CRPC) cell lines, such as DU145 (48.14 µM) and PC3 (53.21 µM), compared to the MDA-MB-231 breast cancer cell line. This difference in sensitivity is likely due to the generally lower FOXC2 expression levels observed in prostate cancer cells relative to breast cancer cells. Such correlation analyses, which link basal gene expression levels to compound sensitivity across panels of cell lines, are foundational in pharmacogenomics and drug discovery.
Table 2: this compound Sensitivity in Cancer Cell Lines and FOXC2 Expression
| Cell Line Type | Cell Line | This compound EC50 (µM) | Relative FOXC2 Expression | Source |
| Castration-Resistant Prostate Cancer | DU145 | 48.14 | Lower (compared to MDA-MB-231) | |
| Castration-Resistant Prostate Cancer | PC3 | 53.21 | Lower (compared to MDA-MB-231) | |
| Breast Cancer | MDA-MB-231 | Lower EC50 (specific value not given in snippet) | Higher |
Emerging Research Directions and Future Academic Perspectives for Mc 1 F2
Further Elucidation of FOXC2's Role in Cancer Stem Cell Generation
FOXC2 overexpression is intrinsically linked to the acquisition and maintenance of cancer stem cell (CSC)‐like phenotypes, characterized by heightened motility, invasiveness, self-renewal capabilities, and resistance to therapeutic interventions. technologypublisher.com MC-1-F2 has demonstrated its ability to suppress CSC properties in various cancer cell lines, including breast cancer and castration-resistant prostate cancer (CRPC) cells. targetmol.commedchemexpress.combioworld.com This suppression is partly attributed to the compound's capacity to decrease the nuclear localization of β-catenin, a recognized hallmark of a significant CSC pathway. technologypublisher.com Future research will aim to thoroughly elucidate the intricate molecular mechanisms by which FOXC2 promotes CSC generation and how this compound precisely disrupts these processes. This includes investigating downstream signaling pathways, epigenetic modifications, and cellular interactions that contribute to the CSC phenotype under FOXC2 influence.
Investigation of FOXC2's Role in Mitotic Bookmarking
Mitotic bookmarking is a crucial mechanism by which cells transmit transcriptional memory through cell division, ensuring that gene expression patterns are rapidly re-established in daughter cells. Research indicates that FOXC2 protein levels exhibit dynamic changes during the cell cycle, rapidly decreasing upon mitotic entry but subsequently accumulating after anaphase, where it co-localizes with condensed chromatin. researchgate.net This characteristic behavior is typical of transcription factors involved in mitotic bookmarking. researchgate.net While studies have suggested that other Forkhead box (Fox) factors, such as Foxc1, can bind to mitotic chromatin and potentially act as mitotic bookmarking factors, the direct and specific role of FOXC2 in this process warrants deeper investigation. biorxiv.orggrantome.com Future academic perspectives include exploring the precise molecular interactions of FOXC2 with mitotic chromosomes, identifying its specific target genes that are "bookmarked," and understanding how this compound's modulation of FOXC2 impacts the fidelity of transcriptional memory in dividing cancer cells.
Development of Advanced Research Reagents and Probes Based on this compound
This compound is recognized as a valuable research reagent due to its high binding specificity for full-length FOXC2, enabling it to distinguish FOXC2 from other members of the forkhead family, which often share similar DNA-binding domains. technologypublisher.com This specificity makes it an essential tool for dissecting the complex network of EMT signaling pathways. technologypublisher.com As a lead compound, this compound serves as a foundational structure for the development of more potent and selective therapeutic agents targeting metastatic cancers. technologypublisher.com Future research will focus on medicinal chemistry efforts to optimize this compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profiles, to create advanced chemical probes. These probes could be instrumental in further unraveling FOXC2's biological functions, identifying novel interaction partners, and validating its role as a therapeutic target in various cancer types.
Exploration of Novel Biological Pathways and Systems Affected by FOXC2 Modulation
FOXC2 is a multifaceted transcription factor implicated in numerous oncogenic processes, including EMT, cell proliferation, tumorigenicity, metastasis, and drug resistance. technologypublisher.combioworld.comresearchgate.netnih.govresearchgate.netnih.gov this compound's ability to induce FOXC2 degradation and inhibit its nuclear localization leads to a reversal of EMT progression, characterized by cadherin switching and reduced expression of mesenchymal markers. technologypublisher.com Furthermore, this compound has been shown to increase the chemosensitivity of cancer cells to various therapeutic agents, such as docetaxel (B913), particularly in castration-resistant prostate cancer (CRPC). chemrxiv.orgbioworld.combioworld.comhsc.edu FOXC2 also plays a role in angiogenesis and lymphangiogenesis and has been associated with vasculogenic mimicry. researchgate.netnih.govnih.gov Emerging research suggests that FOXC2 contributes to drug resistance by influencing the oxidative stress response. researchgate.net Future studies will delve deeper into these interconnected pathways, investigating how FOXC2 modulation by this compound impacts the tumor microenvironment, immune evasion, metabolic reprogramming, and other critical hallmarks of cancer.
Table 1: EC50 Values of this compound in Cancer Cell Lines
| Cell Line (Cancer Type) | EC50 (µM) | Reference |
| DU145 (Castration-Resistant Prostate) | 48.14 | bioworld.com |
| PC3 (Castration-Resistant Prostate) | 53.21 | bioworld.com |
| MDA-MB-231 (Breast) | Lower than CRPC cell lines | bioworld.com |
Integration with Advanced Biological Techniques for Comprehensive Profiling (e.g., Spatial Omics)
The study of complex biological systems, particularly in cancer, increasingly benefits from advanced techniques that provide high-resolution molecular and spatial information. Spatial omics technologies, which map molecular characteristics (genomics, proteomics, transcriptomics) to their physical coordinates within tissues, offer a comprehensive view of tissue architecture and cellular heterogeneity that traditional methods often compromise. nih.govrsc.orgrsb.org.uk Integrating this compound research with spatial omics approaches could provide unprecedented insights into the compound's effects. For instance, spatial transcriptomics or proteomics could reveal how this compound-mediated FOXC2 inhibition alters gene expression or protein localization within specific cellular compartments or in relation to the tumor microenvironment. This would allow researchers to understand the precise spatial and molecular consequences of FOXC2 modulation, offering a more holistic understanding of its anti-cancer effects and potential resistance mechanisms.
Academic Patent Landscape and Implications for Research Trajectories
This compound was pioneered by inventors at The University of Texas at Dallas, highlighting its origin within an academic research setting. technologypublisher.compatsnap.com As a novel small molecule inhibitor of FOXC2, this compound is positioned as a lead compound for the development of future anti-cancer therapeutics. technologypublisher.com The academic patent landscape surrounding this compound and similar FOXC2 modulators would typically involve intellectual property protecting the compound itself, its synthesis, its specific uses (e.g., in treating metastatic cancers, reversing EMT, or enhancing chemosensitivity), and its application as a research reagent. Such patents would define the proprietary rights and could influence the trajectories of future research and development by academic institutions and pharmaceutical companies. The existence of patents encourages further investment in preclinical and clinical studies, potentially leading to the translation of this compound or its derivatives into clinical applications. Conversely, the scope of these patents could also guide academic research towards exploring novel mechanisms, synergistic combinations, or applications in disease contexts not covered by existing claims.
Q & A
Q. What is the role of FOXC2 in epithelial-mesenchymal transition (EMT), and how does MC-1-F2 inhibit this process?
this compound directly binds to FOXC2, a transcription factor critical for initiating and sustaining EMT, a process driving cancer metastasis. FOXC2 overexpression promotes mesenchymal markers (e.g., N-cadherin) and cancer stem cell (CSC) properties. This compound disrupts FOXC2’s interaction with downstream targets, reducing invasive capabilities and CSC traits in castration-resistant prostate cancer (CRPC) models . To validate this mechanism, researchers should employ:
- Western blotting to quantify EMT marker expression (e.g., E-cadherin, vimentin).
- Transwell assays to assess cell invasion post-MC-1-F2 treatment.
- RNA-seq to identify FOXC2-regulated pathways.
Q. What experimental models are suitable for studying this compound’s anticancer activity?
Preclinical studies use CRPC cell lines (e.g., PC3, DU145) and xenograft mouse models. Key assays include:
- Clonogenic assays to measure CSC suppression.
- Wound healing/scratch assays to evaluate migration inhibition.
- Synergy studies with docetaxel (a chemotherapy agent) to test dose reduction potential . For in vivo validation, ensure proper dosing (e.g., 10–50 mg/kg, intraperitoneal) and monitor tumor volume and metastasis via bioluminescence imaging .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer types?
Discrepancies may arise from FOXC2 expression heterogeneity or off-target effects. To address this:
- Perform tissue-specific FOXC2 knockout models to isolate this compound’s on-target activity.
- Use isothermal titration calorimetry (ITC) to confirm binding affinity variations in different cellular contexts.
- Analyze clinical datasets (e.g., TCGA) to correlate FOXC2 levels with this compound sensitivity .
Q. What methodologies optimize the structure-activity relationship (SAR) of this compound analogs?
Ligand- and structure-based virtual screening (LBDD/SBDD) are critical. Steps include:
- Homology modeling of full-length FOXC2 (since only its DNA-binding domain has a resolved structure) to predict binding pockets .
- Molecular dynamics simulations (e.g., GROMACS) to assess compound stability.
- High-throughput screening of 15 million compounds from ChEMBL/ZINC databases for analogs with improved pharmacokinetics .
Q. How should researchers design experiments to validate this compound’s synergy with chemotherapeutics like docetaxel?
Use a combination index (CI) analysis via the Chou-Talalay method:
- Treat CRPC cells with this compound and docetaxel at varying ratios.
- Calculate CI values (<1 indicates synergy) using CompuSyn software.
- Validate in vivo by co-administering subtherapeutic doses and measuring tumor regression rates .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing this compound’s effects on heterogeneous tumor populations?
- Single-cell RNA sequencing to identify subpopulations resistant to this compound.
- Hierarchical clustering of EMT markers to stratify responders vs. non-responders.
- Multivariate regression to control for variables like FOXC2 mutation status .
Q. How can conflicting results in this compound’s CSC inhibition be reconciled?
- Conduct limiting dilution assays to quantify CSC frequency post-treatment.
- Use flow cytometry with CSC-specific surface markers (e.g., CD44+/CD24−).
- Compare results across multiple cell lines and primary patient-derived cultures to account for biological variability .
Methodological Best Practices
Q. What guidelines ensure reproducibility in this compound studies?
- Detailed experimental protocols : Include reagent catalog numbers, cell line authentication, and assay conditions (e.g., serum concentration during invasion assays) .
- Data transparency : Deposit raw sequencing data in public repositories (e.g., GEO).
- Negative controls : Use FOXC2-knockout cells to confirm target specificity .
Q. How should researchers report this compound’s pharmacokinetic properties?
Follow FDA guidelines for small-molecule inhibitors :
- Plasma stability assays (e.g., half-life in mouse serum).
- Caco-2 permeability tests to predict oral bioavailability.
- Metabolite identification via LC-MS/MS .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
